molecular formula C7H12F3N3O2S B14864493 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide

2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B14864493
M. Wt: 259.25 g/mol
InChI Key: WEYRPCRLMRRCRE-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of azetidine derivatives with trifluoroethyl-containing reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. Its unique structure may interact with specific biological targets, leading to the development of new drugs.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide include other thiadiazolidines and azetidine derivatives. These compounds share structural similarities and may exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and potential applications. The presence of the trifluoroethyl group, in particular, can influence the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C7H12F3N3O2S

Molecular Weight

259.25 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-(2,2,2-trifluoroethyl)-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C7H12F3N3O2S/c8-7(9,10)5-12-1-2-13(16(12,14)15)6-3-11-4-6/h6,11H,1-5H2

InChI Key

WEYRPCRLMRRCRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1CC(F)(F)F)C2CNC2

Origin of Product

United States

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